Hexafluoropropylene oxide

Description

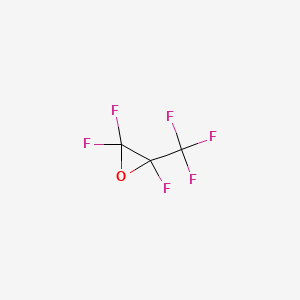

Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trifluoro-3-(trifluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O/c4-1(2(5,6)7)3(8,9)10-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFXOWRDDHCDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6O | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75266-03-4, 25038-02-2 | |

| Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75266-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(hexafluoropropylene oxide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6029177 | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexafluoropropylene oxide is a colorless odorless gas. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. Its vapors are heavier than air. It can cause asphyxiation by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Gas or Vapor, Colorless odorless gas; Shipped liquefied under its vapor pressure; [CAMEO] | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-18 °F at 760 mmHg (NTP, 1992) | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

428-59-1, 25038-02-2 | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexafluoropropylene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=428-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000428591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoro(trifluoromethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexafluoropropylene oxide, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROPROPYLENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPY12AP87N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIFLUORO(TRIFLUOROMETHYL)OXIRANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-200 °F (NTP, 1992) | |

| Record name | HEXAFLUOROPROPYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Synthesis of Hexafluoropropylene oxide from hexafluoropropylene

An In-depth Technical Guide to the Synthesis of Hexafluoropropylene Oxide from Hexafluoropropylene

Authored by: Gemini, Senior Application Scientist

Abstract

Hexafluoropropylene oxide (HFPO) is a critical fluorinated intermediate indispensable for the synthesis of high-performance fluoropolymers, such as Chemours' Krytox™ perfluoropolyethers (PFPE), and a variety of other organofluorine compounds.[1][2] Its precursor, hexafluoropropylene (HFP), possesses unique electronic properties that differentiate it from hydrocarbon olefins, rendering traditional epoxidation methodologies ineffective.[3] This guide provides a comprehensive technical overview of the primary synthesis routes for HFPO from HFP, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations. It is intended for researchers, chemists, and professionals in the fields of polymer science and drug development who require a deep, practical understanding of this essential transformation.

Introduction: The Significance of a Perfluorinated Epoxide

Hexafluoropropylene oxide (C₃F₆O) is a cornerstone of modern fluorochemistry. As a colorless, nonflammable gas typically handled as a pressurized liquid, its high reactivity and versatile chemical nature make it a valuable building block.[2] The epoxide ring in HFPO is susceptible to nucleophilic attack, enabling a wide range of chemical transformations. This reactivity is harnessed to produce:

-

Fluorinated Vinyl Ethers: Key monomers for creating melt-processable plastics, advanced elastomers, and ion-exchange resins.[4]

-

Perfluoropolyethers (PFPE): Through fluoride-catalyzed oligomerization, HFPO forms the basis of inert, high-temperature lubricants and fluids like Krytox™.[1][4]

-

Pharmaceutical and Agrochemical Intermediates: HFPO serves as a source for incorporating fluorine into complex organic molecules, enhancing their metabolic stability and bioactivity.[5][6]

The synthesis of HFPO, however, is not straightforward. The electron-withdrawing fluorine atoms in hexafluoropropylene (HFP) deactivate the double bond towards traditional electrophilic oxidation agents. Consequently, specialized methods employing nucleophilic or radical pathways have been developed and optimized for industrial-scale production.[3][4] This guide will dissect the two predominant synthesis strategies: liquid-phase epoxidation using hypochlorite and gas-phase catalytic oxidation using molecular oxygen.

Synthesis Methodology I: Liquid-Phase Nucleophilic Epoxidation

The reaction of HFP with an oxygen donor, such as a hypochlorite, is a well-established method for HFPO synthesis.[4] This process is typically conducted in a two-phase system to control the reaction and mitigate the degradation of the product.

Core Principle & Rationale

This method relies on the nucleophilic attack of a hypochlorite ion (OCl⁻) on the electron-deficient double bond of HFP. The key challenge is that HFPO is unstable in aqueous alkaline solutions and can readily decompose.[3] A homogeneous mixture of a polar solvent and aqueous hypochlorite leads to poor yields (around 10%) because the product is immediately exposed to degradative conditions.[3]

The Self-Validating System: To overcome this, a two-phase aqueous-organic system is employed.[3][7]

-

Aqueous Phase: Contains the oxidizing agent (e.g., sodium hypochlorite, NaOCl) and an inorganic base.[3]

-

Organic Phase: Dissolves the HFP substrate and the newly formed HFPO product. Modern protocols favor hydrofluoroethers (HFEs) as solvents to replace ozone-depleting CFCs.[7]

-

Phase-Transfer Catalyst (PTC): A crucial component, such as a quaternary ammonium or phosphonium salt, which shuttles the hypochlorite anion from the aqueous phase to the organic phase where it can react with HFP.[3][4]

This separation ensures that the HFPO product is sequestered in the organic phase, protecting it from decomposition in the aqueous phase, thereby dramatically improving yield and selectivity.

Experimental Protocol: Two-Phase Epoxidation with NaOCl

The following protocol is a representative methodology for the laboratory-scale synthesis of HFPO.

Materials:

-

Hexafluoropropylene (HFP) gas

-

Sodium hypochlorite (NaOCl) solution, aqueous

-

Sodium hydroxide (NaOH)

-

Quaternary ammonium salt (e.g., tetrabutylammonium bromide) as PTC

-

Hydrofluoroether solvent (e.g., C₄F₉OCH₃)

-

Pressurized reaction vessel equipped with a stirrer, gas inlet, pressure gauge, and temperature control.

Procedure:

-

Reactor Charging: To the pressurized reactor, add the aqueous solution of NaOCl and NaOH.

-

Solvent and Catalyst Addition: Add the organic solvent (hydrofluoroether) and the phase-transfer catalyst.

-

Purging and Pressurization: Seal the reactor, purge with nitrogen, and then introduce HFP gas to the desired pressure.

-

Reaction Execution: Vigorously stir the two-phase mixture to ensure efficient mass transfer between the phases. Maintain the reaction at room temperature for a specified duration (e.g., 20 minutes).[7]

-

Reaction Quenching & Separation: Vent the unreacted HFP. The resulting mixture is transferred to a separation funnel, and the organic phase containing HFPO is separated from the aqueous phase.

-

Purification: The crude HFPO in the organic phase must be purified. Due to the very close boiling points of HFP (-29.5 °C) and HFPO (-27.4 °C), fractional distillation is ineffective. Extractive distillation, often using toluene as an extractant, is the required method for purification.[4]

Data Presentation: Solvent System Performance

The choice of organic solvent significantly impacts the reaction's efficiency. Hydrofluoroethers have emerged as effective and environmentally friendlier alternatives to older solvents.

| Solvent System | Reaction Time | HFPO Yield | HFPO Selectivity | Reference |

| C₄F₉OCH₃ — Water | 20 min | > 40% | > 70% | [7] |

| Acetonitrile — Water (Homogeneous) | - | ~10% | Low | [3] |

Logical Workflow: Two-Phase Epoxidation

The following diagram illustrates the logical flow of the phase-transfer catalyzed epoxidation of HFP.

Caption: Workflow of HFP epoxidation in a two-phase system with a phase-transfer catalyst (PTC).

Synthesis Methodology II: Gas-Phase Catalytic Oxidation

Driven by the need for cleaner and more efficient continuous processes, the direct gas-phase epoxidation of HFP using molecular oxygen has become an area of intense research.[5] This approach avoids the use of liquid-phase oxidants and the associated wastewater streams.[5]

Core Principle & Rationale

This method involves passing a gaseous mixture of HFP and oxygen over a heated, solid-supported metal catalyst in a fixed-bed reactor.[5][8] The catalyst is the most critical component, as it must facilitate the selective activation of oxygen for epoxidation while minimizing complete oxidation and other side reactions.

The Self-Validating System: The success of this method hinges on catalyst design.

-

Active Metals: Metals such as silver (Ag), copper (Cu), and cobalt have been investigated for their catalytic activity.[5][8]

-

Support Material: The support (e.g., γ-Al₂O₃, silica gel, zeolites) plays a vital role in dispersing the active metal and can contribute to the catalytic mechanism.[5] For instance, Cu-impregnated HZSM-5 zeolites have shown superior performance because the acid sites of the zeolite support enhance the adsorption of HFP, improving the catalytic capacity of the copper species.[5]

-

Promoters: Alkali metals, like caesium (Cs), can be added as promoters to improve the selectivity and stability of the catalyst.[9]

This method represents a potentially more sustainable route to HFPO, but achieving high selectivity and long-term catalyst stability remains a significant scientific challenge.

Experimental Protocol: Fixed-Bed Catalytic Oxidation

The following is a generalized protocol for gas-phase HFP oxidation.

Materials:

-

Hexafluoropropylene (HFP) gas

-

Oxygen (O₂) or air

-

Inert gas (e.g., Nitrogen) for dilution

-

Supported catalyst (e.g., 1 wt% Cu/HZSM-5)

-

Tubular fixed-bed reactor with temperature control (furnace)

-

Mass flow controllers for precise gas metering

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Catalyst Loading: Pack a known amount of the catalyst into the tubular reactor, securing it with quartz wool.

-

System Setup: Install the reactor in the furnace and connect the gas lines via mass flow controllers. Connect the reactor outlet to a GC for online analysis.

-

Catalyst Activation/Pre-treatment: Heat the catalyst under a flow of inert gas to a specific temperature to remove moisture and prepare the surface.

-

Reaction Execution: Introduce the reactant gas mixture (HFP, O₂, and N₂) at the desired molar ratio and flow rate. Heat the reactor to the target reaction temperature (e.g., 350-450 K).[5][9]

-

Data Collection: Allow the reaction to reach a steady state, then analyze the composition of the effluent gas stream using the GC to determine HFP conversion and product selectivity.

-

System Shutdown: After the experiment, switch the feed back to an inert gas and cool the reactor to room temperature.

Data Presentation: Catalyst System Performance

Catalyst composition is the determining factor for yield and selectivity in gas-phase oxidation.

| Catalyst System | Temperature (K) | HFP Conversion | HFPO Selectivity | Reference |

| Ag/γ-Al₂O₃ | - | - | 41.8% | [8] |

| 10wt% CuO/SiO₂ (Cs-promoted) | 453 | - | 85.88% | [9] |

| 1 wt% Cu/HZSM-5 | 623 (350 °C) | - | Yield of 35.6% achieved | [5] |

| Non-catalytic | 478 | - | 55.81% | [10] |

Reaction Mechanism: Gas-Phase Catalytic Oxidation

The diagram below outlines the proposed redox mechanism for HFP epoxidation over a copper-based catalyst.

Caption: Simplified redox cycle for the catalytic oxidation of HFP to HFPO on a metal catalyst.

Critical Considerations: By-products and Safety

By-product Formation

Regardless of the method, side reactions are a significant concern.

-

In the hypochlorite method , decomposition of HFP/HFPO can lead to by-products like fluoride ions, CO₂, oxalate, and trifluoroacetate.[7]

-

In gas-phase oxidation , the primary by-products are typically carbonyl fluoride (COF₂) and trifluoroacetyl fluoride from C-C bond cleavage.[11]

-

Isomerization: HFPO can rearrange to the more toxic hexafluoroacetone (HFA), especially in the presence of Lewis acids or corrosion by-products in storage containers.[2][12] This isomerization is a critical safety and purity concern.

Safety and Handling

HFPO is a hazardous material requiring strict handling protocols.

-

Toxicity: It is toxic if inhaled and may cause respiratory irritation.[13]

-

Pressurized Gas: It is stored as a liquefied gas; skin contact with the liquid or escaping vapor can cause severe frostbite.[2][14]

-

Handling: Always handle HFPO in a well-ventilated area, preferably an exhaust hood.[15] Personal protective equipment (PPE), including safety glasses, cryogenic gloves, and appropriate respiratory protection, is mandatory.[2][15]

-

Storage: Store containers in a cool, dry, well-ventilated place, away from incompatible materials.[13] Stainless steel is the recommended material for storage and process equipment.[2] If carbon steel containers are used, they are often treated with toluene as an inhibitor to prevent the rearrangement to HFA and should be used promptly (e.g., within 90 days).[2][12] Containers should never be heated above 45 °C (113 °F).[2][12]

Conclusion and Future Outlook

The synthesis of hexafluoropropylene oxide from HFP is a mature industrial process, yet it presents distinct chemical challenges that have been met with innovative solutions. The two-phase hypochlorite method offers a reliable, albeit complex, route that requires careful management of waste streams. The gas-phase catalytic oxidation method represents the future, promising a cleaner, continuous process. The ongoing development of more active, selective, and stable catalysts is the key to unlocking the full potential of this greener manufacturing route.[5] For professionals in the field, a thorough understanding of both methodologies, their underlying principles, and the stringent safety protocols required is paramount to the successful and safe production of this vital fluorochemical intermediate.

References

- Process for the production of hexafluoropropylene oxide. (n.d.). Google Patents.

-

Research on Synthesis of Hexafluoropropylene. (n.d.). Scientific.Net. Retrieved from [Link]

-

Synthesis of Hexafluoropropylene Oxide from Hexafluoropropylene and Hypochlorite Using Hydrofluoroether Solvent. (n.d.). of DSpace. Retrieved from [Link]

-

Hexafluoropropylene oxide. (n.d.). Wikipedia. Retrieved from [Link]

-

Direct Epoxidation of Hexafluoropropene Using Molecular Oxygen over Cu-Impregnated HZSM-5 Zeolites. (n.d.). MDPI. Retrieved from [Link]

-

Hexafluoropropylene Oxide (HFPO) Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application. (2025, April 13). HDIN Research. Retrieved from [Link]

-

Hexafluoropropylene Oxide (HFPO). (n.d.). Chemours. Retrieved from [Link]

-

How Length and Branching of the Fluorinated Initiator Influences the Polymerization of Hexafluoropropylene Oxide (HFPO). (n.d.). SFU Summit. Retrieved from [Link]

-

Hexafluoropropylene oxide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Gas-phase epoxidation of hexafluoropropylene. (n.d.). Retrieved from [Link]

-

Oxidation of hexafluoropropylene to hexafluoropropylene oxide using oxygen. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Gas-phase Epoxidation of Hexafluoropropylene. (2015, May 25). Semantic Scholar. Retrieved from [Link]

-

Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. (n.d.). 3M. Retrieved from [Link]

-

Gas-phase Epoxidation of Hexafluoropropene using molecular oxygen and alkali doped CuO catalyst: Mechanism and kinetics. (2023, June 15). ResearchGate. Retrieved from [Link]

-

Thermal treatment of hexafluoropropylene oxide dimer acid (HFPO-DA) using a pilot-scale research combustor. (2025, September 5). PubMed. Retrieved from [Link]

-

GAS-PHASE NON-CATALYTIC EPOXIDATION OF HEXAFLUOROPROPENE IN A TUBULAR REACTOR: OPTIMAL REACTION CONDITIONS. (n.d.). Taylor & Francis. Retrieved from [Link]

Sources

- 1. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]

- 2. chemours.com [chemours.com]

- 3. US4902810A - Process for the production of hexafluoropropylene oxide - Google Patents [patents.google.com]

- 4. fluoryx.com [fluoryx.com]

- 5. mdpi.com [mdpi.com]

- 6. Hexafluoropropylene Oxide (HFPO) Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [hdinresearch.com]

- 7. Synthesis of Hexafluoropropylene Oxide from Hexafluoropropylene and Hypochlorite Using Hydrofluoroether Solvent [kci.go.kr]

- 8. Research on Synthesis of Hexafluoropropylene | Scientific.Net [scientific.net]

- 9. Gas-phase epoxidation of hexafluoropropylene. [researchspace.ukzn.ac.za]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. multimedia.3m.com [multimedia.3m.com]

- 13. echemi.com [echemi.com]

- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. chemicalbook.com [chemicalbook.com]

Technical Deep Dive: Thermal Decomposition of Hexafluoropropylene Oxide (HFPO)

Topic: Thermal Decomposition of Hexafluoropropylene Oxide (HFPO) Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexafluoropropylene oxide (HFPO) is a ubiquitous intermediate in organofluorine chemistry, traditionally valued as a monomer for high-performance perfluoropolyethers (PFPEs). However, for the drug development sector, HFPO’s utility lies in its thermal instability. Under controlled pyrolytic conditions, HFPO acts as a clean, atom-efficient source of difluorocarbene (:CF₂) , a critical synthon for introducing gem-difluorocyclopropane motifs into bioactive molecules.

This guide dissects the thermal decomposition of HFPO, distinguishing between its catalytic isomerization to hexafluoroacetone (HFA) and its thermal fragmentation to difluorocarbene. It provides a validated protocol for leveraging this decomposition in medicinal chemistry while addressing the severe safety implications of its toxic byproducts.

The Thermodynamic & Kinetic Landscape

The decomposition of HFPO is not a singular event but a bifurcation dependent on activation mode. Understanding the competition between isomerization and fragmentation is the prerequisite for experimental success.

The "Fork in the Road"

-

Path A: Isomerization (Catalytic/Low Temp): In the presence of Lewis acids (e.g., AlCl₃, SbF₅) or even metal oxides (rust), HFPO rearranges to hexafluoroacetone (HFA). This can occur at temperatures as low as 25°C.[1]

-

Path B: Fragmentation (Thermal/High Temp): In the absence of catalysts, HFPO is kinetically stable up to ~150°C. Above 170°C, it undergoes unimolecular fragmentation to generate difluorocarbene (:CF₂) and trifluoroacetyl fluoride (TFAF).

Table 1: Thermal Profile of HFPO Decomposition

| Parameter | Isomerization Pathway | Fragmentation Pathway |

| Primary Product | Hexafluoroacetone (HFA) | Difluorocarbene (:CF₂) + Trifluoroacetyl fluoride (TFAF) |

| Activation Mode | Lewis Acid Catalysis / Surface Contact | Thermal Pyrolysis (Homolytic/Concerted) |

| Temperature Range | 25°C – 100°C | > 170°C (Optimal: 180–200°C) |

| Key Utility | Polymer Monomer, Bisphenol AF synthesis | gem-Difluorocyclopropanation (Pharma) |

| Kinetic Character | Fast, often uncontrolled in storage | First-order decay, tunable by temperature |

Mechanistic Pathways

The utility of HFPO in synthesis relies on suppressing Path A to favor Path B.

Path A: Lewis Acid-Mediated Isomerization

This pathway is often a safety hazard during storage. Lewis acids coordinate to the epoxide oxygen, facilitating ring opening to a carbocation intermediate, followed by a 1,2-fluorine shift to yield HFA.

-

Critical Insight: Carbon steel cylinders can form iron fluorides/oxides over time, catalyzing this reaction inside the vessel. This is why "old" HFPO cylinders are treated as potential HFA sources.

Path B: Thermal Fragmentation (The :CF₂ Source)

At temperatures >170°C, the strained epoxide ring undergoes fragmentation. The mechanism is generally considered a concerted non-synchronous cleavage or a short-lived diradical intermediate, ejecting :CF₂.

-

Why it works for Pharma: Unlike other :CF₂ sources (e.g., ClCF₂COONa) that require harsh bases or generate salt waste, HFPO decomposition yields gaseous byproducts (TFAF) that are easily vented, leaving the desired cyclopropane product.

Visualization of Decomposition Pathways

Figure 1: Bifurcation of HFPO decomposition. Path A (top) leads to toxic HFA. Path B (bottom) generates the desired carbene for synthesis.

Application in Drug Development: gem-Difluorocyclopropanation[2][3]

The gem-difluorocyclopropane moiety is a bioisostere of the carbonyl group and a metabolic blocker. Using HFPO as the carbene source avoids the "salt crash" associated with solid reagents, allowing for cleaner reactions in flow or batch autoclaves.

Experimental Protocol: Autoclave Synthesis

Objective: Synthesis of a gem-difluorocyclopropane from a non-activated alkene.

Safety Prerequisite:

-

Perform in a high-pressure rated stainless steel autoclave.

-

Work in a well-ventilated fume hood (TFAF is corrosive and toxic).

-

Warning: Ensure the autoclave is free of rust/metal salts to prevent HFA formation.

Methodology:

-

Preparation: Charge a stainless steel autoclave with the alkene substrate (1.0 equiv) and a solvent (e.g., Diglyme or neat if the substrate is liquid).

-

Note: Solvents must be dry and non-nucleophilic to avoid quenching :CF₂.

-

-

HFPO Addition: Cool the autoclave to -78°C (dry ice/acetone bath). Condense HFPO gas (2.0 – 5.0 equiv) into the vessel.

-

Causality: Excess HFPO is required because :CF₂ dimerization to tetrafluoroethylene (TFE) competes with cyclopropanation.

-

-

Reaction: Seal the autoclave and heat to 180°C – 200°C for 8–12 hours.

-

Workup: Cool the autoclave to room temperature. Carefully vent the excess gases (HFPO, CF₃COF, TFE) into a caustic scrubber (KOH solution).

-

Validation: The scrubber neutralizes the corrosive CF₃COF (hydrolyzing to trifluoroacetate and fluoride).

-

-

Isolation: Open the autoclave. The residue typically contains the product and solvent. Purify via distillation or silica chromatography.

Safety & Handling (E-E-A-T)

The thermal decomposition of HFPO presents unique hazards that must be managed with authoritative protocols.

The "Hidden" HFA Hazard

As detailed in the mechanism, HFPO can rearrange to Hexafluoroacetone (HFA) in the cylinder if catalyzed by rust.

-

Risk: HFA is highly toxic (LC50 ~900 ppm) and causes testicular damage and blood dyscrasias.

-

Protocol: Use stainless steel cylinders. If a cylinder has been stored for >6 months, test the vapor phase for HFA (IR spectroscopy: strong band at ~1800 cm⁻¹) before use.

Pressure Management

The decomposition reaction

-

Control: Do not exceed 200°C unless the system is designed for TFE handling. Always use a blast shield.

Toxicity of Byproducts

-

Trifluoroacetyl Fluoride (CF₃COF): Hydrolyzes instantly in lungs to HF and trifluoroacetic acid. Fatal if inhaled.

-

Perfluoroisobutene (PFIB): While less common in HFPO thermolysis than in TFE pyrolysis, trace amounts of PFIB (10x more toxic than phosgene) can form if TFE is generated and overheated.

-

Mitigation: All venting must pass through a scrubber containing 20% NaOH or KOH.

References

-

Beilstein Institute. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives.[7] Beilstein Journal of Organic Chemistry.

-

Chemours. (n.d.). Hexafluoropropylene Oxide (HFPO) - Fluorointermediates Technical Information.[1][5][8]

-

Dolbier, W. R. (2003). Fluorinated Carbenes.[4][5][9] Chemical Reviews, 103(4), 1069–1096.

-

MilliporeSigma. (2024). Safety Data Sheet: Hexafluoropropylene oxide.[1][10][11]

-

Massachusetts Institute of Technology (MIT). (2005). Chemical Vapor Deposition of Fluorocarbon Films (Thesis).

Sources

- 1. chemours.com [chemours.com]

- 2. summit.sfu.ca [summit.sfu.ca]

- 3. researchgate.net [researchgate.net]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]

- 8. chemours.cn [chemours.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. airgas.com [airgas.com]

- 11. multimedia.3m.com [multimedia.3m.com]

Technical Guide: Safe Handling and Operational Protocols for Hexafluoropropylene Oxide (HFPO)

Executive Summary: The Dual-Natured Intermediate

Hexafluoropropylene oxide (HFPO, CAS 428-59-1) is the premier building block for high-performance fluoropolymers (e.g., perfluoropropyl vinyl ethers) and perfluoropolyether (PFPE) lubricants (e.g., Krytox™). Its utility stems from the high ring strain of its trifluoromethyloxirane structure, which allows for facile ring-opening polymerization.

However, this same ring strain creates a bifurcated hazard profile :

-

Rearrangement Risk: Under thermal stress (>25°C) or Lewis acid catalysis, HFPO rearranges into Hexafluoroacetone (HFA) , a highly toxic gas (LC50 ~275 ppm) with reproductive toxicity.

-

Uncontrolled Polymerization: Exposure to fluoride ions or nucleophiles can trigger rapid, exothermic oligomerization.

This guide moves beyond generic SDS advice to provide a self-validating operational framework for handling HFPO, focusing on preventing these specific chemical transformation hazards.

Physicochemical & Hazard Profile

Understanding the physical properties is the first line of defense. HFPO is a colorless, non-flammable liquefied gas under pressure.

Table 1: Critical Physicochemical Properties

| Property | Value | Operational Implication |

| Boiling Point | -27.4 °C | Must be handled as a gas or pressurized liquid; requires cooling for liquid-phase transfer. |

| Vapor Pressure | ~660 kPa (at 25 °C) | High containment pressure required; rupture disks must be rated accordingly. |

| LC50 (Rat, Inhalation) | 2,072 ppm (4 hr) | Acute Toxicity Category 3. significantly more toxic than its precursor, HFP. |

| Stability Limit | < 25 °C | Above this threshold, spontaneous rearrangement to HFA accelerates.[1] |

| Reactivity | Lewis Acid Sensitive | Contact with rust (Iron oxide) or AlCl₃ catalyzes conversion to toxic HFA. |

The "HFA Trap": A Silent Hazard

The most insidious risk in HFPO handling is not a leak, but an invisible chemical change inside the cylinder or reactor. If HFPO is stored in carbon steel cylinders that have developed internal rust (iron oxides act as Lewis acids), or if the cylinder is heated, the monomer rearranges to Hexafluoroacetone.

Causality:

Operators may believe they are feeding HFPO into a reactor, while actually dosing HFA, which halts polymerization and introduces severe toxicity hazards.

Engineering Controls & Material Compatibility

Material Selection Strategy

-

Wetted Parts: Stainless Steel 316/316L is mandatory. The passive chromium oxide layer is stable.

-

Prohibited: Carbon steel (unless inhibited with toluene and strictly temperature controlled), Aluminum (Lewis acid risk if corroded), and standard elastomers (Viton® or PTFE encapsulated gaskets are required).

-

Tubing: Smooth-bore SS316. Avoid flexible polymer lines for high-pressure liquid feed due to permeation risks.

Gas Delivery Manifold Design

The following diagram illustrates a "Self-Validating" manifold design. It incorporates a vacuum purge to remove moisture (which hydrolyzes HFPO to HF) and a back-pressure regulator to prevent reactor backflow.

Figure 1: Safe delivery manifold schematic. Note the dedicated purge line to remove moisture and oxygen before introducing HFPO.

Operational Protocol: Step-by-Step

Phase 1: Pre-Start Validation

-

Temperature Check: Verify cylinder temperature is < 25°C. If the cylinder is warm to the touch or stored in direct sunlight, DO NOT USE . Quarantine and test for HFA content.

-

Leak Integrity: Pressurize the manifold with dry Nitrogen to 1.5x operating pressure. Hold for 30 minutes. Pressure drop must be < 1 psi.

-

Moisture Removal: Cycle vacuum/Nitrogen purge 3 times. Moisture reacts with HFPO to form HF, which corrodes steel, creating Iron Fluoride (a Lewis acid), which then catalyzes HFA formation.

Phase 2: Active Handling

-

Initiation: Open cylinder valve slowly. Rapid expansion can cause Joule-Thomson cooling, potentially freezing regulators, or adiabatic compression heating downstream.

-

Flow Control: Use a thermal mass flow controller calibrated for HFPO (or use a correction factor for chemically similar gases if specific calibration is unavailable, though direct calibration is preferred).

-

Reaction Monitoring: Monitor reactor pressure. A sudden pressure drop may indicate rapid polymerization (runaway). A pressure rise may indicate decomposition to non-condensable gases (CO + CF3COF).

Phase 3: Termination & Scrubbing

HFPO exhaust cannot be vented to the atmosphere. It must be scrubbed.[2][3]

-

Scrubber Chemistry: Use Potassium Hydroxide (KOH) (10-20% aq), not Sodium Hydroxide (NaOH).

-

Reasoning: The neutralization product, Potassium Fluoride (KF), is highly soluble.[3] Sodium Fluoride (NaF) has low solubility and will precipitate, clogging the scrubber column and creating a back-pressure hazard.

-

-

Decomposition Pathway:

Emergency Scenarios & Reaction Pathways

Understanding the chemical fate of HFPO is crucial for emergency response. The diagram below details the competing pathways: Safe Polymerization vs. Hazardous Decomposition.

Figure 2: Reaction pathways. Note that contact with Lewis acids (rust) shifts the system from a polymerization precursor to a toxic gas generator.

Emergency Response Protocols

-

Leak (Minor): Evacuate area. Isolate cylinder if safe. Allow local exhaust ventilation (LEV) to clear the room. Monitor with halide detector.

-

Leak (Major/Fire):

-

Evacuation: Immediate. HFPO decomposition yields Carbonyl Fluoride (COF₂) , which hydrolyzes in the lungs to HF.

-

PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory.

-

Suppression: Use water spray to keep cylinders cool (prevent rupture), but do not spray water directly on the leak source if it is liquid, to avoid rapid freezing/boiling.

-

References

-

3M Company. (2022). Safety Data Sheet: Hexafluoropropylene Oxide.[4]Link

-

The Chemours Company. (2018). Hexafluoropropylene Oxide (HFPO) Technical Information.[4][5][6]Link

-

Millauer, H., et al. (1985). "Hexafluoropropene Oxide – A Key Intermediate in Fluorine Chemistry."[1][5] Angewandte Chemie International Edition, 24(3), 161-179. Link

-

Schutte & Koerting. (n.d.). Wet Scrubbing of Acidic Gases: HF and Fluorine Scrubbing.Link

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Hexafluoropropylene oxide.Link

-

Daikin Chemicals. (2016).[4] Safety Data Sheet: Hexafluoropropylene Oxide.[4]Link

Sources

Technical Guide: Ring-Opening Reactions of Hexafluoropropylene Oxide (HFPO)

Executive Summary

Hexafluoropropylene oxide (HFPO) is the "crown jewel" of organofluorine intermediates. Unlike its hydrocarbon analog (propylene oxide), HFPO defies standard steric rules, driven instead by a powerful electronic imperative: negative hyperconjugation . This guide dissects the unique reactivity profile of HFPO, focusing on its nucleophilic ring-opening—the foundational chemistry for high-performance perfluoropolyether (PFPE) lubricants (Krytox™), surfactants, and pharmaceutical building blocks.

Part 1: The Electronic Anomaly (Fundamental Chemistry)

To master HFPO chemistry, one must unlearn the steric dominance observed in hydrocarbon epoxides. In standard nucleophilic substitution (

The Mechanism of Inversion

The driving force is the Negative Hyperconjugation Effect (

-

Terminal Carbon (

): The C-O bond is strengthened by strong orbital overlap between the oxygen lone pair and the antibonding orbitals of the fluorine atoms. -

Central Carbon (

): The electron-withdrawing

Key Takeaway: The reaction is electronically controlled, not sterically controlled.

Data Table: HFPO vs. Propylene Oxide (PO)

| Feature | Propylene Oxide (PO) | Hexafluoropropylene Oxide (HFPO) |

| Primary Attack Site | Terminal Carbon ( | Central Carbon ( |

| Driving Force | Steric Accessibility | Electronic (Hyperconjugation/Electrophilicity) |

| Primary Nucleophile | Alkoxides, Amines | Fluoride Ion ( |

| Intermediate Stability | Unstable Alkoxide | Stable Perfluoroalkoxide |

| State (STP) | Volatile Liquid | Colorless Gas (bp -27.4°C) |

Part 2: Nucleophilic Ring-Opening & Oligomerization

The most commercially relevant reaction of HFPO is its fluoride-catalyzed oligomerization. This process relies on a "living" anionic polymerization mechanism.

The "Zipper" Mechanism

-

Initiation: A fluoride ion (from CsF or KF) attacks the central carbon of HFPO.

-

Isomerization: This ring-opening creates the heptafluoropropoxide anion , which is in equilibrium with perfluoropropionyl fluoride (PPF).[2][3]

-

Propagation: The heptafluoropropoxide anion acts as the nucleophile, attacking the central carbon of a second HFPO molecule.

-

Termination: The chain is terminated by protonation (if water/alcohol is added) or capped to form stable ether end-groups.

Visualization: The Propagation Cycle

Caption: The fluoride-initiated propagation cycle of HFPO. Note the equilibrium with acid fluoride (PPF), which acts as a chain transfer agent.

Part 3: Experimental Protocol (Oligomerization)

Objective: Controlled synthesis of HFPO oligomers (n=2-5) using a Cesium Fluoride (CsF) catalyst.

Safety Critical: HFPO is an asphyxiant and can polymerize violently. Reacts with Lewis acids (like

Reagents & Equipment[3][6][7]

-

Monomer: HFPO (Gas, >99%).

-

Catalyst: Cesium Fluoride (CsF), anhydrous (dried at 150°C under vacuum for 4h).

-

Solvent: Tetraglyme (Tetraethylene glycol dimethyl ether), distilled from sodium/benzophenone.

-

Reactor: 250 mL heavy-walled borosilicate glass pressure vessel or Monel autoclave.

Step-by-Step Methodology

-

Catalyst Preparation (The "Naked" Fluoride):

-

In a glovebox, charge the reactor with CsF (1.5 g, 10 mmol) and Tetraglyme (30 mL).

-

Why: Tetraglyme chelates the

cation, leaving the

-

-

System Conditioning:

-

Seal the reactor and cool to -40°C using an acetonitrile/dry ice bath.

-

Evacuate the headspace to remove inert gases (promote gas-liquid mass transfer).

-

-

Monomer Addition (Controlled Feed):

-

Slowly introduce HFPO gas (50 g, 300 mmol) while stirring vigorously (1000 rpm).

-

Monitoring: Observe the pressure drop. A rapid drop indicates active initiation.

-

Control: Maintain temperature between -30°C and -20°C.

-

Warning: If temperature spikes >0°C, chain transfer to solvent or "runaway" polymerization may occur.

-

-

Digestion Phase:

-

After addition, stir at -20°C for 2 hours.

-

Allow the mixture to slowly warm to 0°C over 1 hour.

-

-

Workup & Isolation:

-

The reaction mixture will separate into two phases: a lower dense fluorocarbon layer (oligomers) and an upper solvent layer.

-

Drain the lower layer.

-

Analysis: Analyze by

NMR. Look for the characteristic

-

Part 4: Applications in Drug Development

While HFPO is famous for lubricants, its ring-opening is increasingly used to introduce perfluoroalkoxy motifs into pharmaceutical candidates to modulate lipophilicity and metabolic stability.

Derivatization Pathways

-

Methanolysis: Reacting HFPO with Methanol/Base yields Methyl 2-methoxy-tetrafluoropropionate .

-

Use: Precursor for trifluoropyruvate (bioisostere of pyruvate).

-

-

Amidation: Reacting HFPO with secondary amines yields fluorinated amides.

Pathway Diagram: From Gas to Drug Scaffold

Caption: Divergent synthesis pathways for pharmaceutical intermediates using HFPO.

Part 5: Safety & Handling (The Hidden Hazard)

The HFA Rearrangement: HFPO is thermodynamically unstable relative to its isomer, Hexafluoroacetone (HFA) .[5] HFA is highly toxic (TLV 0.1 ppm) and a reproductive toxin.

-

Trigger: Lewis acids (

, -

Scenario: Storage in non-passivated carbon steel cylinders where rust (

) acts as a catalyst. -

Mitigation: Always distill HFPO before use if the cylinder is old. Use stainless steel (316L) or Monel.

References

-

Origin of Regioselectivity: Wang, Y., et al. "Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide." Molecules, 2023. [Link]

-

Oligomerization Mechanism: Hill, J. T. "Polymers from Hexafluoropropylene Oxide (HFPO)."[5][9][8][10] Journal of Macromolecular Science: Part A - Chemistry, 1974.[8] [Link][9]

-

Safety & Handling: Chemours Company. "Hexafluoropropylene Oxide (HFPO) Product Safety & Handling Guide." [Link]

- Reaction with Nucleophiles: Millauer, H., et al. "Hexafluoropropene Oxide – A Key Compound in Organofluorine Chemistry." Angewandte Chemie International Edition, 1985. (Classic reference for broad reactivity profile - verifiable via Wiley Online Library).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemours.com [chemours.com]

- 3. chemours.cn [chemours.cn]

- 4. multimedia.3m.com [multimedia.3m.com]

- 5. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. summit.sfu.ca [summit.sfu.ca]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hexafluoropropylene Oxide as a Monomer for Fluoropolymers

This guide provides a comprehensive technical overview of hexafluoropropylene oxide (HFPO), a pivotal monomer in the synthesis of high-performance fluoropolymers. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemistry, polymerization methodologies, and unique properties of HFPO-derived polymers, offering both foundational knowledge and practical insights.

Introduction to Hexafluoropropylene Oxide (HFPO)

Hexafluoropropylene oxide (HFPO) is a fluorinated epoxide, specifically the epoxide of hexafluoropropylene.[1] It serves as a crucial intermediate in organofluorine chemistry and is a primary building block for a variety of fluoropolymers.[1] Produced by major chemical companies such as Chemours and 3M, HFPO is a colorless gas at standard conditions and is the precursor to commercially significant materials like Krytox® perfluoropolyether (PFPE) lubricants.[1] The synthesis of HFPO is typically achieved through the oxidation of hexafluoropropylene (HFP) using an oxygen donor.[2]

The unique chemical structure of HFPO, featuring a strained three-membered epoxide ring with highly electronegative fluorine atoms, dictates its reactivity and its utility as a monomer. The presence of the trifluoromethyl group and fluorine atoms makes the epoxide ring susceptible to nucleophilic attack, which is the fundamental step in its polymerization.[1][3]

Physicochemical Properties of HFPO

A thorough understanding of the physical and chemical properties of HFPO is paramount for its safe handling and effective use in polymerization reactions.

| Property | Value |

| Chemical Formula | C₃F₆O[1] |

| Molar Mass | 166.02 g/mol [1] |

| Appearance | Colorless gas[1] |

| Boiling Point | -27.4 °C[1] |

| Melting Point | -144 °C[1] |

| Density | 1300 kg/m ³ at 25 °C[1] |

| Solubility | Soluble in nonpolar solvents[1] |

The Polymerization of Hexafluoropropylene Oxide

The primary route to producing fluoropolymers from HFPO is through anionic ring-opening polymerization.[3][4][5] This process involves the nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to the propagation of a polyether chain.

Mechanism of Anionic Ring-Opening Polymerization

The polymerization is typically initiated by a fluoride ion source, such as cesium fluoride (CsF), in the presence of a polar, aprotic solvent like tetraethyleneglycol dimethylether (tetraglyme).[4][5] The "naked" fluoride ion, generated from the dissociation of CsF, attacks the more substituted carbon atom of the HFPO monomer.[3][6] This regioselectivity is a key feature of HFPO polymerization, driven by electronic effects of the fluorine atoms.[6]

The initial nucleophilic attack forms a perfluoroalkoxide anion, which then proceeds to attack another HFPO monomer, propagating the polymer chain.[1] This process continues, leading to the formation of a poly(hexafluoropropylene oxide) chain. The polymerization is terminated by the elimination of a fluoride ion, resulting in a polymer with an acyl fluoride end group.[3]

Key Experimental Parameters and Their Influence

The successful synthesis of poly(HFPO) with desired properties hinges on the careful control of several experimental parameters:

-

Initiator/Catalyst System: Alkali metal fluorides, particularly cesium fluoride, are effective initiators due to the high nucleophilicity of the fluoride ion in polar aprotic solvents.[4][5] The choice of solvent, such as tetraglyme, is crucial for solvating the cation and enhancing the reactivity of the fluoride anion.[4][5]

-

Temperature: The polymerization of HFPO is typically conducted at low temperatures, often between -30 to -35 °C.[4][5] Lower temperatures help to control the reaction rate and minimize side reactions, such as chain transfer, which can limit the molecular weight of the polymer.[7]

-

Monomer Purity: The presence of impurities in the HFPO monomer can significantly impact the polymerization process.[8] Water, for instance, can react with the acyl fluoride end groups and generate hydrogen fluoride, which can interfere with the anionic polymerization.[8]

-

Solvent: A polar aprotic solvent is necessary to dissolve the initiator and facilitate the polymerization.[7] The amount of solvent can influence the reaction rate and the solubility of the growing polymer chains.[7]

Experimental Protocol: Synthesis of Poly(HFPO)

This section provides a generalized, self-validating protocol for the anionic polymerization of HFPO, based on established methodologies.[3]

Materials and Equipment

-

Reactor: A jacketed four-neck round-bottom flask equipped with a mechanical stirrer, a low-temperature thermometer, a gas inlet, and a condenser.

-

Monomer: High-purity hexafluoropropylene oxide (HFPO).

-

Initiator: Cesium fluoride (CsF), dried under vacuum.

-

Solvent: Anhydrous tetraethyleneglycol dimethylether (tetraglyme).

-

Diluent: Dry hexafluoropropylene (HFP).[3]

-

Inert Atmosphere: Dry nitrogen or argon.

-

Cooling System: A circulating bath capable of maintaining temperatures down to -40 °C.

Step-by-Step Polymerization Procedure

-

Reactor Setup and Inerting: Assemble the reactor system and thoroughly dry all glassware. Purge the entire system with dry nitrogen for at least one hour to eliminate atmospheric moisture and oxygen.

-

Initiator and Solvent Addition: Under a positive pressure of nitrogen, add the pre-weighed anhydrous cesium fluoride to the reactor. Introduce the anhydrous tetraglyme via a cannula or a syringe.

-

Cooling: Cool the reactor to the desired polymerization temperature (e.g., -30 °C) using the circulating bath.

-

Diluent Addition: Condense a known amount of dry hexafluoropropylene (HFP) into the reactor.[3] The HFP acts as a diluent and helps to dissipate the heat of polymerization.[3]

-

Monomer Feed: Slowly introduce the HFPO monomer into the stirred reaction mixture at a controlled rate. The exothermicity of the reaction should be carefully monitored, and the addition rate adjusted to maintain a stable temperature.

-

Polymerization: After the complete addition of the monomer, continue stirring the reaction mixture at the set temperature for a specified period (e.g., 1-2 hours) to ensure complete conversion.

-

Work-up: The polymerization is typically terminated by the removal of the volatile components (unreacted HFP and solvent) under reduced pressure. The resulting viscous polymer is then collected.

Sources

- 1. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]

- 2. fluoryx.com [fluoryx.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. US8916666B2 - Hexafluoropropylene oxide polymer compositions and a method of preparing hexafluoropropylene oxide polymer using hexafluoropropylene oligomer - Google Patents [patents.google.com]

- 8. EP0154297B1 - Polymerization of hexafluoropropylene oxide - Google Patents [patents.google.com]

The Isomerization of Hexafluoropropylene Oxide to Hexafluoroacetone: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the catalytic isomerization of hexafluoropropylene oxide (HFPO) to hexafluoroacetone (HFA), a critical transformation for producing a versatile fluorinated building block. Hexafluoroacetone is a key intermediate in the synthesis of high-performance polymers, pharmaceuticals, and agricultural chemicals.[1][2] This document is intended for researchers, chemists, and chemical engineers engaged in fluorochemical synthesis and process development.

Strategic Importance of Hexafluoroacetone

Hexafluoroacetone (HFA) is a highly reactive, electrophilic ketone with unique properties conferred by its six fluorine atoms.[3] Its primary industrial significance lies in its role as a precursor to hexafluoroisopropanol (HFIP), a specialized solvent and intermediate, and its use in the production of specialty polymers like Bisphenol AF.[2][4][5] The efficient and selective synthesis of HFA is, therefore, a cornerstone of modern organofluorine chemistry. While several synthetic routes to HFA exist, including the halogen exchange of hexachloroacetone, the isomerization of readily available hexafluoropropylene oxide offers a more direct and atom-economical pathway.[3][4][6]

The Isomerization Reaction: A Mechanistic and Thermodynamic Overview

The transformation of hexafluoropropylene oxide to hexafluoroacetone is a thermodynamically favorable rearrangement.[7] The reaction involves the cleavage of a carbon-oxygen bond in the epoxide ring followed by a fluoride shift. This process is typically facilitated by a catalyst that can activate the epoxide ring.

Catalytic Pathways: Lewis Acid and Nucleophilic Mechanisms

The isomerization can proceed through two primary catalytic pathways:

-

Lewis Acid Catalysis: This is the most common and industrially relevant approach. A strong Lewis acid coordinates to the oxygen atom of the epoxide, polarizing the C-O bonds and facilitating ring-opening. This generates a carbocationic intermediate which then undergoes a 1,2-fluoride shift to form the more stable ketone. Strong Lewis acids like antimony pentafluoride (SbF₅) are particularly effective.[4][8][9][10]

-

Nucleophilic Catalysis: Certain nucleophiles, such as halide ions (e.g., F⁻ from KF or CsF) or amines (e.g., pyridine, triethylamine), can also catalyze the isomerization.[11][12] The nucleophile attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of an intermediate that subsequently rearranges to HFA.

The choice of catalyst and reaction conditions is critical in directing the selectivity of the reaction and minimizing the formation of byproducts.

Catalytic Systems for HFPO Isomerization

A variety of catalysts have been investigated for the isomerization of HFPO to HFA, ranging from homogeneous to heterogeneous systems. The selection of a suitable catalyst depends on factors such as activity, selectivity, cost, and ease of separation from the product.

Antimony Pentafluoride (SbF₅)

Antimony pentafluoride is a highly effective and widely patented catalyst for this isomerization.[1][7][8] It is typically used as a liquid adsorbed onto a solid support to create a high surface area for the gas-phase reaction.[8][13]

Causality of Experimental Choices:

-

Solid Support: The use of an inert, high-surface-area support like activated carbon, graphite, or certain metal alloys (e.g., "HASTELLOY" B) ensures efficient contact between the gaseous HFPO and the liquid SbF₅ catalyst.[8][13] This enhances the reaction rate and allows for continuous operation.

-

Continuous Process: A continuous process where gaseous HFPO is passed over the supported catalyst is preferred for industrial applications. This allows for the continuous removal of HFA, shifting the equilibrium towards the product and preventing potential side reactions.[1][8]

-

Temperature and Pressure Control: The reaction is exothermic, and careful temperature control is necessary to maintain catalyst stability and prevent unwanted side reactions.[7] Operating at elevated pressures can be advantageous for industrial-scale operations, allowing for the use of cooling water instead of more energy-intensive cryogenic cooling.[13]

Chromium-Based Catalysts

Chromium-based catalysts, such as chromium oxyfluorides or chromium oxides, are also effective for the gas-phase isomerization of HFPO.[6][14] These catalysts are typically prepared by treating chromium(III) hydroxide or chromium(VI) oxide with hydrogen fluoride at elevated temperatures.[6]

Advantages of Chromium Catalysts:

-

Heterogeneous Nature: These are solid catalysts, which simplifies their separation from the product stream.

-

High Selectivity: When properly prepared and activated, chromium catalysts can exhibit high selectivity towards HFA.

Other Catalytic Systems

Other Lewis acids such as aluminum chloride (AlCl₃) have been reported for this rearrangement.[4] Additionally, alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) can catalyze the isomerization, often in the presence of a solvent or a phase-transfer catalyst like a crown ether to enhance the nucleophilicity of the fluoride ion.[9]

Experimental Protocols and Self-Validating Systems

The following sections provide detailed methodologies for the isomerization of HFPO, emphasizing the principles of self-validating systems to ensure robust and reproducible results.

Gas-Phase Isomerization using Supported Antimony Pentafluoride

This protocol is based on patented continuous processes and is suitable for laboratory-scale evaluation of the catalyst system.[8][13]

Experimental Workflow Diagram:

Caption: Workflow for continuous gas-phase isomerization of HFPO.

Step-by-Step Methodology:

-

Catalyst Preparation:

-

Dry the inert support material (e.g., activated carbon, 10-20 mesh) at 120 °C under vacuum for 4 hours to remove any adsorbed water.

-

In a dry, inert atmosphere (e.g., a glovebox), carefully add a known weight of liquid antimony pentafluoride to the dried support material. The loading of SbF₅ is typically in the range of 5-20% by weight.

-

Gently mix to ensure uniform distribution of the catalyst on the support.

-

-

Reactor Setup:

-

Pack a tubular reactor (e.g., stainless steel or nickel alloy) with the prepared catalyst. Place quartz wool plugs at both ends of the catalyst bed to hold it in place.

-

Install the reactor in a tube furnace equipped with a temperature controller.

-

Connect the reactor inlet to a mass flow controller to precisely regulate the flow of gaseous HFPO.

-

Connect the reactor outlet to a condenser (e.g., a dry ice/acetone cold finger) followed by a cold trap to collect the hexafluoroacetone product.

-

-

Reaction Execution:

-

Heat the reactor to the desired temperature, typically in the range of 50-150 °C.[8]

-

Purge the system with an inert gas (e.g., nitrogen) to remove air and moisture.

-

Introduce a continuous flow of gaseous HFPO into the reactor at a controlled rate. The feed rate should be optimized based on the amount of catalyst and the reaction temperature.[8]

-

Monitor the reaction temperature and pressure throughout the experiment.

-

-

Product Collection and Analysis:

Self-Validating System:

-

In-line Monitoring: The use of in-line analytical techniques, such as online GC, allows for real-time monitoring of the reaction progress and immediate detection of any changes in catalyst activity or selectivity.

-

Mass Balance: A careful mass balance, comparing the mass of HFPO consumed to the mass of HFA and any byproducts formed, validates the accuracy of the analytical methods and ensures that no significant product loss is occurring.

-

Catalyst Characterization: Characterizing the catalyst before and after the reaction (e.g., by surface area analysis, elemental analysis) can provide insights into catalyst stability and deactivation mechanisms.

Data Presentation and Analysis

Quantitative data from catalyst screening and process optimization studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Comparison of Catalytic Performance in HFPO Isomerization

| Catalyst System | Support | Temperature (°C) | Pressure (MPa) | HFPO Conversion (%) | HFA Selectivity (%) | Reference |

| SbF₅ | Activated Carbon | 100 | 0.1 | >95 | >98 | [8] |

| SbF₅ | "HASTELLOY" B | 80 | 0.1 | >98 | >99 | [13] |

| Cr₂O₃ | - | 250 | 0.1 | 98 | 94 | [14] |

| AlCl₃ | - | 100 | - | High | High | [4] |

Safety Considerations

-

Hexafluoropropylene Oxide (HFPO): HFPO is a toxic, nonflammable gas.[11] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Antimony Pentafluoride (SbF₅): SbF₅ is a highly corrosive and toxic substance that reacts violently with water.[7] It should be handled with extreme care in a dry, inert atmosphere.

-

Hexafluoroacetone (HFA): HFA is a toxic and reactive gas.[14] It forms a stable hydrate in the presence of moisture.[4]

Conclusion

The catalytic isomerization of hexafluoropropylene oxide to hexafluoroacetone is a highly efficient and industrially significant process. The choice of catalyst, reactor design, and operating conditions are all critical factors in achieving high conversion and selectivity. The methodologies and insights provided in this guide offer a robust framework for the development and optimization of this important fluorochemical transformation.

References

- A process for the isomerization of hexafluoropropylene oxide to hexafluoroacetone.

- Process for the isomerization of hexafluoropropylene oxide to hexafluoroacetone.

-

hexafluoroacetone - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Methods for hexafluoroacetone production (1,1,1,3,3,3-hexafluoropropanone-2). Fluorine Notes. [Link]

-

METHOD FOR PURIFYING HEXAFLUOROBUTADIENE. European Patent Office. [Link]

-

Hexafluoroacetone - Wikipedia. Wikipedia. [Link]

- Method for analyzing and measuring hexafluoroacetone content.

-

An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. Thieme Connect. [Link]

-

Studies on Hexafluoropropene Dimer Isomerization. Scientific Research Publishing. [Link]

-

A process for the isomerization of hexafluoropropylene oxide to hexafluoroacetone. European Patent Office. [Link]

-

How Length and Branching of the Fluorinated Initiator Influences the Polymerization of Hexafluoropropylene Oxide (HFPO). SFU Summit. [Link]

-

Methods for hexafluoroacetone production. Fluorine Notes. [Link]

-

Hexafluoropropylene Oxide (HFPO). Chemours. [Link]

- A process for the isomerization of hexafluoropropylene oxide to hexafluoroacetone.

-

Hexafluoropropylene oxide - Wikipedia. Wikipedia. [Link]

-

NUCLEOPHILIC ISOMERISATION OF HEXAFLUOROPENE OXIDE. Fluorine notes. [Link]

Sources

- 1. US4302608A - Process for the isomerization of hexafluoropropylene oxide to hexafluoroacetone - Google Patents [patents.google.com]

- 2. d-nb.info [d-nb.info]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 5. fluoryx.com [fluoryx.com]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. data.epo.org [data.epo.org]

- 8. EP0046309B1 - A process for the isomerization of hexafluoropropylene oxide to hexafluoroacetone - Google Patents [patents.google.com]

- 9. Studies on Hexafluoropropene Dimer Isomerization [scirp.org]

- 10. Hexafluoropropylene oxide - Wikipedia [en.wikipedia.org]

- 11. chemours.com [chemours.com]

- 12. notes.fluorine1.ru [notes.fluorine1.ru]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. notes.fluorine1.ru [notes.fluorine1.ru]

- 15. CN111579669B - Method for analyzing and measuring hexafluoroacetone content - Google Patents [patents.google.com]

GenX chemicals and their relation to Hexafluoropropylene oxide

An In-depth Technical Guide to GenX Chemicals and their Synthesis from Hexafluoropropylene Oxide

Introduction: Defining GenX in the Context of PFAS Evolution

The term "GenX" is a trade name for a processing aid technology developed by DuPont (now Chemours) to manufacture high-performance fluoropolymers, such as Teflon, without the use of perfluorooctanoic acid (PFOA).[1][2][3] This technology was introduced commercially in 2009 as a replacement for PFOA, which was being phased out due to its environmental persistence, bioaccumulation, and toxicity.[1][4] While "GenX" refers to the technology platform, the primary chemical compounds associated with it are hexafluoropropylene oxide dimer acid (HFPO-DA) and its corresponding ammonium salt, ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate.[1][2][3] For the purposes of this guide, "GenX chemicals" will refer to these two substances.

GenX chemicals belong to the broad class of per- and polyfluoroalkyl substances (PFAS), man-made compounds characterized by a chain of carbon atoms bonded to fluorine atoms.[1][5] The carbon-fluorine bond is one of the strongest in organic chemistry, making these substances highly resistant to degradation.[5] GenX chemicals are considered "short-chain" PFAS (six carbons) as opposed to "long-chain" PFAS like PFOA (eight carbons).[3] Although designed to be less persistent and bioaccumulative than their long-chain predecessors, studies have revealed that GenX chemicals may pose similar or even greater health risks.[1][3][6]

This guide provides a detailed technical overview of GenX chemicals, focusing on their synthesis from the precursor hexafluoropropylene oxide (HFPO), their physicochemical properties, established analytical methodologies, environmental fate, and toxicological profile.

Part 1: Synthesis and Chemical Properties

The Dimerization of Hexafluoropropylene Oxide (HFPO)

The foundational step in producing GenX chemicals is the dimerization of hexafluoropropylene oxide (HFPO). This process forms the core chemical structure, HFPO-DA.[1][7] HFPO-DA is a six-carbon perfluoroether carboxylic acid (PFECA).[7]

The manufacturing process involves the condensation of two molecules of HFPO to create HFPO-DA.[1][7] This dimer acid can then be converted into its ammonium salt, which is the specific compound trademarked as GenX.[1] When the GenX ammonium salt comes into contact with water, it releases the ammonium group, reverting to HFPO-DA, which then deprotonates to form the HFPO dimer acid anion, the common form detected in environmental samples.[1][4]

Caption: Synthesis of GenX from its HFPO precursor.

Role in Fluoropolymer Manufacturing

In the manufacturing of fluoropolymers like Teflon™, GenX chemicals act as processing aids, specifically as surfactants.[1][5] Their function is to reduce the surface tension during the polymerization process, which allows the polymer particles to grow larger and remain stable in the reaction mixture.[1][8] After polymerization, the GenX chemicals are largely removed from the final polymer product through chemical treatment and heating, with a significant portion being recovered and recycled for subsequent batches.[5][8]

Physicochemical Properties

Like other PFAS, GenX chemicals are characterized by high physicochemical stability.[7] The presence of an ether oxygen in the molecule and a shorter carbon chain were intended to make GenX less stable and more degradable than PFOA.[7][9] However, they are still highly persistent in the environment.[3][10] Key properties are summarized below.

| Property | Value | Source |

| Chemical Name | Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | [1] |

| Molecular Formula | C₆H₄F₁₁NO₃ | [11] |

| Molecular Weight | 347.08 g/mol | [11] |

| CAS Registry Number | 62037-80-3 (Ammonium Salt) | [11] |

| CAS Registry Number | 13252-13-6 (Acid Form) | [4] |

| Biodegradation | Not Readily Biodegradable | [12] |

Part 2: Analytical Methodologies for Detection and Quantification